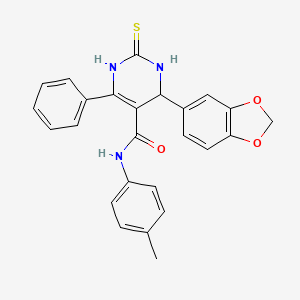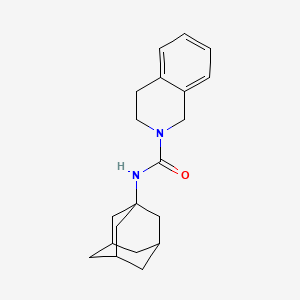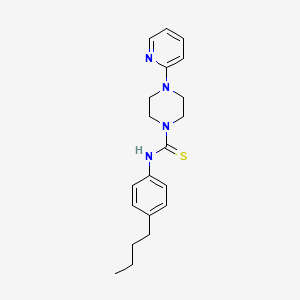![molecular formula C28H28N2O4S B4063543 4-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4063543.png)
4-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Descripción general
Descripción
4-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C28H28N2O4S and its molecular weight is 488.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.17697855 g/mol and the complexity rating of the compound is 943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoline derivatives have been analyzed for their potential as corrosion inhibitors for metals. Singh, Srivastava, and Quraishi (2016) investigated the corrosion mitigation effects of several quinoline derivatives, including those with methoxyphenyl substituents, on mild steel in acidic mediums. The study utilized electrochemical impedance spectroscopy and potentiodynamic polarizations, revealing that these compounds act as mixed-type inhibitors, with some showing significant inhibition efficiency due to adsorption on the metal surface (Singh et al., 2016).
Antimicrobial Activities
The antimicrobial properties of quinoline derivatives have also been explored. Ghoneim, El-Farargy, and Abdelaziz (2014) conducted a study on the synthesis of S-nucleosides and C-nucleosides of chromeno[2,3-b]pyridine and [1,2,4]triazolo[1,5-a]quinoline derivatives. These compounds demonstrated promising antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Ghoneim et al., 2014).
Spectroscopic and Kinetic Studies
Quinoline derivatives have been the subject of spectroscopic and kinetic studies to understand their electronic structures and reactivities. Novak et al. (1993) focused on the electrochemical preparation and study of acylated quinol and quinol ether imines, aiming to explore the hydrolysis products relevant to carcinogenesis research. This work contributes to the understanding of the molecular dynamics and transformation pathways of quinoline compounds under various conditions (Novak et al., 1993).
Pesticidal Activities
Exploring the pesticidal activities of quinoline derivatives, Liu et al. (2020) synthesized and tested several novel compounds for herbicidal, fungicidal, and insecticidal effects. Among these, specific derivatives showed potent activity, indicating the potential of quinoline compounds in agricultural applications. This research also utilized molecular docking and DFT analysis to design more active compounds, highlighting the intersection of computational chemistry and practical applications (Liu et al., 2020).
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S/c1-28(2)13-22-26(23(31)14-28)25(18-7-11-20(34-4)12-8-18)21(15-29)27(30-22)35-16-24(32)17-5-9-19(33-3)10-6-17/h5-12,25,30H,13-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUHRGRLTMWKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SCC(=O)C3=CC=C(C=C3)OC)C#N)C4=CC=C(C=C4)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-ethyl-4-{[methyl(2-morpholin-4-ylpropyl)amino]methyl}-2H-chromen-2-one](/img/structure/B4063471.png)
![2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-(3-NITROPHENYL)ACETAMIDE](/img/structure/B4063488.png)

![4-[3-(2-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B4063493.png)
![2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4063496.png)
![2-{5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4063504.png)
![N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B4063508.png)
![{[5-(3-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4063511.png)
![2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B4063513.png)
![METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B4063527.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4063534.png)
![6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4063551.png)

